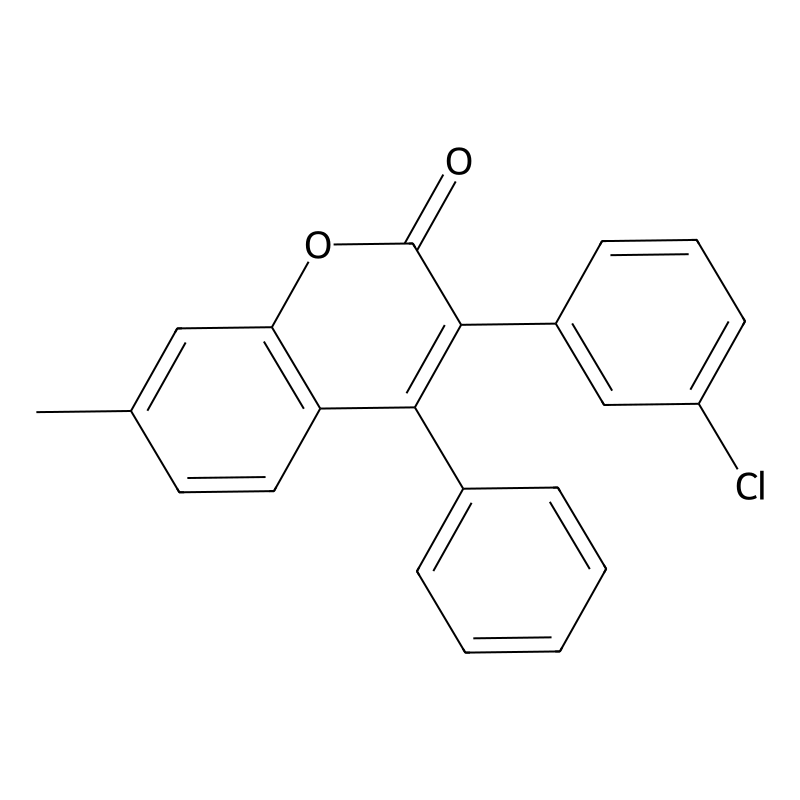

3-(3 inverted exclamation mark -Chlorophenyl)-7-methyl-4-phenylcoumarin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(3-Chlorophenyl)-7-methyl-4-phenylcoumarin is a synthetic compound belonging to the coumarin family, which are known for their diverse biological activities. This specific compound features a chlorophenyl group at the 3-position and a methyl group at the 7-position of the coumarin structure, along with a phenyl group at the 4-position. Coumarins are characterized by their benzopyrone structure, consisting of a benzene ring fused to a pyrone ring, which contributes to their chemical reactivity and biological properties.

- Alkylation Reactions: The hydroxy group at the 7-position can be alkylated using various alkylating agents such as dimethyl sulfate or methyl iodide in an alkaline medium (e.g., sodium hydroxide) to introduce the methyl group .

- Condensation Reactions: The formation of coumarin derivatives often requires condensation reactions between phenolic compounds and appropriate carbonyl precursors, facilitated by acid catalysts .

- Substitution Reactions: The introduction of the chlorophenyl group may involve electrophilic aromatic substitution, where chlorobenzene reacts under suitable conditions to yield the desired product .

Research indicates that coumarin derivatives, including 3-(3-Chlorophenyl)-7-methyl-4-phenylcoumarin, exhibit significant biological activities:

- Anticancer Properties: Many coumarins have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and kidney (ACHN) cancers .

- Antimicrobial Activity: Some studies suggest that modifications in the coumarin structure can enhance antimicrobial properties against bacteria and fungi .

- Enzyme Inhibition: Coumarins may act as inhibitors of certain enzymes, contributing to their pharmacological effects in treating diseases like cancer and infections .

The synthesis of 3-(3-Chlorophenyl)-7-methyl-4-phenylcoumarin can be approached through several methods:

- Perkin Reaction: A classical method involving the reaction of salicylaldehyde with an acetic anhydride derivative in the presence of a base.

- Knoevenagel Condensation: This method allows for the formation of coumarins by reacting aldehydes with active methylene compounds.

- Microwave-Assisted Synthesis: Recent advancements have introduced microwave techniques to expedite reactions and improve yields in coumarin synthesis .

3-(3-Chlorophenyl)-7-methyl-4-phenylcoumarin has potential applications in various fields:

- Pharmaceuticals: Due to its anticancer and antimicrobial properties, it may serve as a lead compound for drug development.

- Agriculture: The fungicidal activity of certain coumarins suggests possible use in agricultural applications for crop protection .

- Dyes and Optical Brighteners: Coumarins are often used as fluorescent dyes due to their photostability and brightening properties in textiles .

Interaction studies involving 3-(3-Chlorophenyl)-7-methyl-4-phenylcoumarin have focused on its binding affinity with various biological targets:

- Protein Binding Studies: Investigations into how this compound interacts with proteins involved in cancer pathways can reveal insights into its mechanism of action.

- Molecular Docking Studies: Computational studies have been employed to predict binding interactions with enzymes or receptors relevant to its biological activity .

Several compounds share structural similarities with 3-(3-Chlorophenyl)-7-methyl-4-phenylcoumarin. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Methylcoumarin | Methyl group at 4-position | Antimicrobial, Antifungal |

| 7-Hydroxycoumarin | Hydroxy group at 7-position | Anticancer, Antioxidant |

| 3-(4-Chlorophenyl)-7-hydroxycoumarin | Chlorophenyl at 3-position | Cytotoxic against cancer cells |

| 6-Methylcoumarin | Methyl group at 6-position | Antimicrobial activity |

Uniqueness

The unique combination of a chlorophenyl group at the 3-position and a methyl group at the 7-position distinguishes 3-(3-Chlorophenyl)-7-methyl-4-phenylcoumarin from other coumarins, potentially enhancing its biological activity compared to simpler analogs.